molecular formula C23H28N4O8 B11554931 N'~1~,N'~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide

N'~1~,N'~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide

Cat. No.: B11554931
M. Wt: 488.5 g/mol
InChI Key: RHIFIZNYOLSSPX-DWGHPKEWSA-N
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Description

N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide is an organic compound characterized by the presence of two hydrazide groups connected to a central propane chain, with each hydrazide group further linked to a trimethoxyphenyl moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and propanedihydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone groups to hydrazine derivatives.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide involves its interaction with molecular targets in biological systems. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. This mechanism is particularly relevant in its potential anticancer activity, where it selectively targets cancer cells with high ROS levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide is unique due to the presence of trimethoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H28N4O8

Molecular Weight

488.5 g/mol

IUPAC Name

N,N'-bis[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C23H28N4O8/c1-30-16-9-7-14(20(32-3)22(16)34-5)12-24-26-18(28)11-19(29)27-25-13-15-8-10-17(31-2)23(35-6)21(15)33-4/h7-10,12-13H,11H2,1-6H3,(H,26,28)(H,27,29)/b24-12+,25-13+

InChI Key

RHIFIZNYOLSSPX-DWGHPKEWSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC)OC)OC

Origin of Product

United States

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